molecular formula C11H15N3O B160260 1H-Benzotriazole, 5-(pentyloxy)- CAS No. 133145-29-6

1H-Benzotriazole, 5-(pentyloxy)-

Katalognummer B160260
CAS-Nummer: 133145-29-6
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: QOLSSJHPZVQWFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzotriazole, 5-(pentyloxy)- is a chemical compound that belongs to the class of benzotriazole derivatives. It is commonly used in scientific research as a corrosion inhibitor, UV stabilizer, and as a building block for the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)- varies depending on its application. As a corrosion inhibitor, it forms a protective layer on the surface of the metal through adsorption. As a UV stabilizer, it absorbs UV radiation and dissipates the energy as heat. As a building block for organic synthesis, it undergoes various chemical reactions to form the desired compound.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 1H-Benzotriazole, 5-(pentyloxy)-. However, studies have shown that it is not toxic to aquatic organisms and does not bioaccumulate in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1H-Benzotriazole, 5-(pentyloxy)- in lab experiments is its versatility. It can be used as a corrosion inhibitor, UV stabilizer, and building block for organic synthesis. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may not be suitable for certain applications due to its specific properties and mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 1H-Benzotriazole, 5-(pentyloxy)-. One area of interest is its potential use as a drug delivery system, as it has been shown to have good biocompatibility and low toxicity. Additionally, further research on its mechanism of action and properties may lead to the development of new applications in the fields of materials science and organic synthesis.

Synthesemethoden

The synthesis of 1H-Benzotriazole, 5-(pentyloxy)- is typically achieved through a reaction between pentyloxyaniline and 1H-Benzotriazole in the presence of a catalyst such as copper chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1H-Benzotriazole, 5-(pentyloxy)- as the final product.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole, 5-(pentyloxy)- has various scientific research applications. It is commonly used as a corrosion inhibitor for metals and alloys, as it forms a protective layer on the surface of the metal, preventing further corrosion. It is also used as a UV stabilizer in plastics, rubber, and coatings, as it absorbs UV radiation and prevents degradation of the material. Additionally, 1H-Benzotriazole, 5-(pentyloxy)- is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer

133145-29-6

Produktname

1H-Benzotriazole, 5-(pentyloxy)-

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

5-pentoxy-2H-benzotriazole

InChI

InChI=1S/C11H15N3O/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10/h5-6,8H,2-4,7H2,1H3,(H,12,13,14)

InChI-Schlüssel

QOLSSJHPZVQWFE-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC2=NNN=C2C=C1

Kanonische SMILES

CCCCCOC1=CC2=NNN=C2C=C1

Synonyme

5-(PENTYLOXY)-1H-BENZOTRIAZOLE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.